(4-Methylchroman-4-yl)acetonitrile
Description
(4-Methylchroman-4-yl)acetonitrile is a chromane-derived nitrile compound. Chromane (benzodihydropyran) derivatives are known for their biological activity and applications in pharmaceuticals and agrochemicals. The methyl group at the 4-position of the chromane ring and the acetonitrile moiety likely influence its electronic properties and reactivity.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(4-methyl-2,3-dihydrochromen-4-yl)acetonitrile |
InChI |
InChI=1S/C12H13NO/c1-12(6-8-13)7-9-14-11-5-3-2-4-10(11)12/h2-5H,6-7,9H2,1H3 |
InChI Key |
NCAMWJSYBXXWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following acetonitrile derivatives are discussed in the evidence, with key structural differences:
Key Observations :
- Electron-Donating Groups: The methoxy group in (4-Methoxyphenyl)acetonitrile enhances resonance stabilization compared to the methyl group in [Methyl(4-methylphenyl)amino]acetonitrile vs. .
- Heterocyclic Influence : Thiazole- and morpholine-containing derivatives exhibit distinct reactivity due to their heteroatoms (N, S, O), which may improve binding in biological systems .
Reactivity and By-Product Formation in Epoxidation
Implications for Derivatives :
Comparison :
- Chromane-derived nitriles (e.g., hypothetical (4-Methylchroman-4-yl)acetonitrile) may share bioactivity with these compounds but require tailored functional groups for target specificity.
Data Tables
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